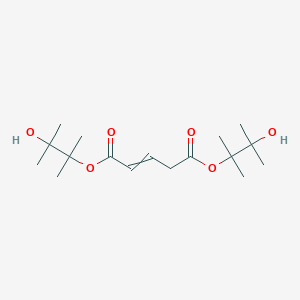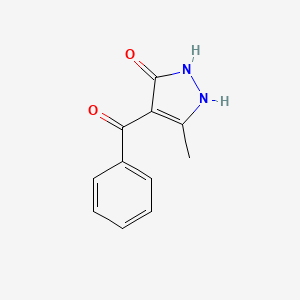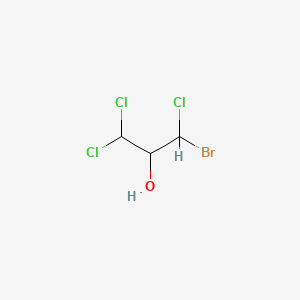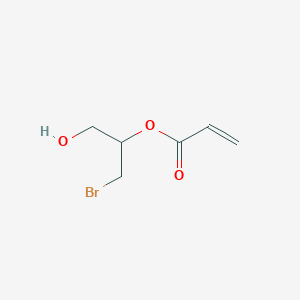
1-Bromo-3-hydroxypropan-2-yl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-hydroxypropan-2-yl prop-2-enoate is an organic compound that belongs to the class of bromohydrins It is characterized by the presence of a bromine atom, a hydroxyl group, and a prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-hydroxypropan-2-yl prop-2-enoate can be synthesized through several methods. One common approach involves the bromination of 3-hydroxypropan-2-yl prop-2-enoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-hydroxypropan-2-yl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding hydroxyl, amino, or thiol derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Addition Reactions: The prop-2-enoate moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Addition: Electrophiles like hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) in non-polar solvents like chloroform or carbon tetrachloride.
Major Products:
Substitution: Hydroxyl, amino, or thiol derivatives.
Oxidation: Carbonyl compounds.
Addition: Halogenated derivatives.
Applications De Recherche Scientifique
1-Bromo-3-hydroxypropan-2-yl prop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Biological Studies: It is employed in biochemical assays to study enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-hydroxypropan-2-yl prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The hydroxyl group can undergo oxidation to form carbonyl compounds, which can further participate in various chemical reactions. The prop-2-enoate moiety can engage in addition reactions with electrophiles, leading to the formation of halogenated derivatives.
Comparaison Avec Des Composés Similaires
1-Bromo-3-hydroxypropan-2-one: Similar structure but lacks the prop-2-enoate moiety.
3-Bromo-2-hydroxypropanoic acid: Contains a carboxylic acid group instead of the prop-2-enoate moiety.
1-Bromo-2-hydroxypropane: Lacks the prop-2-enoate moiety and has a simpler structure.
Uniqueness: 1-Bromo-3-hydroxypropan-2-yl prop-2-enoate is unique due to the presence of both a bromine atom and a prop-2-enoate moiety, which imparts distinct reactivity and versatility in chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
64181-77-7 |
|---|---|
Formule moléculaire |
C6H9BrO3 |
Poids moléculaire |
209.04 g/mol |
Nom IUPAC |
(1-bromo-3-hydroxypropan-2-yl) prop-2-enoate |
InChI |
InChI=1S/C6H9BrO3/c1-2-6(9)10-5(3-7)4-8/h2,5,8H,1,3-4H2 |
Clé InChI |
AEYZOUWQDDWWCP-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC(CO)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)

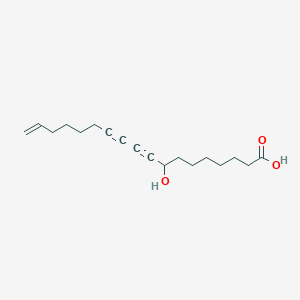

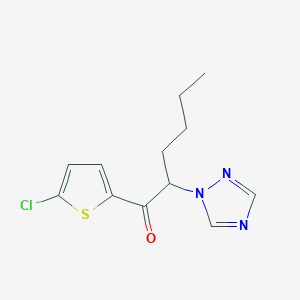
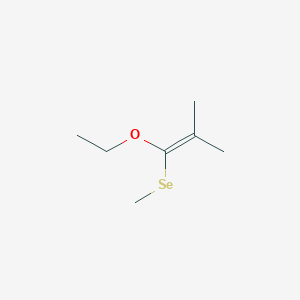
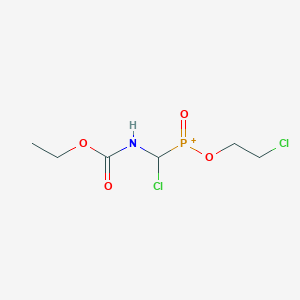
![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)
